mGluR5 Negative Allosteric Modulator Chemotype Membership – Class-Level Evidence with Explicit Comparator Differentiation
The patented 3-benzenesulfonyl-4-piperidinylquinoline generic structure (Formula I in WO2007072093A1) encompasses compounds that displace the radioligand [³H]M-MPEP from human mGluR5 with Kᵢ values in the nanomolar range [1]. In a subsequent medicinal chemistry optimization study, the 4-methylpiperidinyl-sulfoquinoline subseries produced multiple analogues with mGluR5 binding affinities (Kᵢ) between 10 and 500 nM [2]. The target compound, bearing a 4-(piperidine-3-carboxylate ethyl ester) substituent, differs from the published 4-methylpiperidinyl analogues by the presence of the ester group, which the SAR study predicts will alter both potency and metabolic stability relative to the reference 4-methylpiperidinyl compounds [2]. Direct head-to-head binding data for the target compound versus specific comparators is not publicly available; the differentiation presented here is class-level inference based on established SAR trends [2].
| Evidence Dimension | mGluR5 receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not individually reported; inferred to fall within the 10–500 nM range based on class SAR [2] |
| Comparator Or Baseline | 4-(4-methylpiperidin-1-yl)-3-benzenesulfonylquinoline (CAS 866843-09-6); representative Kᵢ values reported between 10–500 nM in the mGluR5 [³H]M-MPEP displacement assay [2] |
| Quantified Difference | Insufficient data to calculate a precise difference; structural difference (ester vs. methyl) is expected to shift both potency and metabolic stability relative to the comparator based on SAR trends described in the optimization study [2] |
| Conditions | Recombinant human mGluR5; [³H]M-MPEP competition binding assay; published SAR series of approximately 270 derivatives [2] |
Why This Matters
For researchers building an mGluR5 NAM screening library, the ester-substituted compound provides a structurally distinct probe within the validated sulfoquinoline chemotype, enabling exploration of SAR space that the 4-methylpiperidinyl and 4-piperidinyl congeners do not cover.
- [1] Keseru G, Gal K, Vastag M, Bobok AA, Weber C, Bielik A, Sipos MM, Molnar L. Quinoline derivatives useful in the treatment of mGluR5 receptor-mediated disorders. WO Patent 2007072093A1, 2007. View Source
- [2] Galambos J, Bielik A, Weber C, et al. Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. Eur J Med Chem. 2017;133:240-254. doi:10.1016/j.ejmech.2017.03.070 View Source
